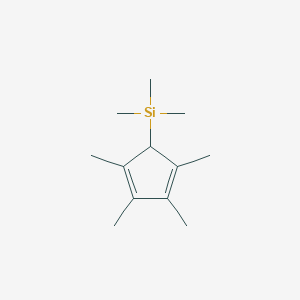

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUUNIUMKJTBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392642 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134695-74-2 | |

| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane (CAS: 134695-74-2)

Introduction: A Versatile Precursor in Modern Organometallic Chemistry

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, often abbreviated as C5Me4HSiMe3, is a sterically hindered cyclopentadienyl ligand precursor that has garnered significant interest in the fields of organometallic chemistry, catalysis, and materials science.[1][2] Its unique combination of a bulky tetramethylcyclopentadienyl framework and a reactive trimethylsilyl group makes it an invaluable building block for the synthesis of a wide array of metallocenes and other organometallic complexes. The presence of the trimethylsilyl group offers a convenient handle for deprotonation and subsequent metalation, providing a clean and efficient route to the corresponding tetramethylcyclopentadienyl anion. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important organosilicon compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134695-74-2 | [1] |

| Molecular Formula | C12H22Si | [1] |

| Molecular Weight | 194.39 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 45 °C at 0.03 mmHg | [1] |

| Density | 0.852 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.486 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

| Storage | Store in a cool, dry place under an inert atmosphere. |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through the deprotonation of 1,2,3,4-tetramethylcyclopentadiene followed by quenching with chlorotrimethylsilane. This method, adapted from procedures for similar silylated cyclopentadienes, provides a reliable route to the desired product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene

-

n-Butyllithium (in hexanes)

-

Chlorotrimethylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Magnesium sulfate

Procedure:

-

Deprotonation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2,3,4-tetramethylcyclopentadiene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium in hexanes dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (lithium tetramethylcyclopentadienide) may be observed.

-

Silylation: Cool the suspension of lithium tetramethylcyclopentadienide back to -78 °C. Slowly add one equivalent of chlorotrimethylsilane dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.

¹H NMR (500 MHz, CDCl₃):

-

δ ~2.90 (s, 1H, C₅H)

-

δ ~1.85 (s, 6H, 2 x C₅CH₃)

-

δ ~1.70 (s, 6H, 2 x C₅CH₃)

-

δ ~0.00 (s, 9H, Si(CH₃)₃)

¹³C NMR (125 MHz, CDCl₃):

-

δ ~140 (s, C₅Me)

-

δ ~135 (s, C₅Me)

-

δ ~60 (s, C₅H)

-

δ ~15 (s, C₅CH₃)

-

δ ~12 (s, C₅CH₃)

-

δ ~-2 (s, Si(CH₃)₃)

Mass Spectrometry (EI):

-

m/z (%): 194 (M⁺), 179 ([M-CH₃]⁺), 121 ([C₅Me₄H]⁺), 73 ([SiMe₃]⁺)

Reactivity and Applications: A Gateway to Advanced Materials and Catalysts

The utility of this compound lies in its role as a precursor to the sterically demanding tetramethylcyclopentadienyl (Cp'''' or C₅Me₄H) ligand. The trimethylsilyl group serves as an efficient protecting group that can be readily cleaved to generate the corresponding alkali metal salt, which is then used to introduce the Cp'''' ligand onto a metal center.

Mechanism of Ligand Transfer

The transfer of the tetramethylcyclopentadienyl ligand to a metal center typically proceeds via a salt metathesis reaction.

Caption: General scheme for the formation of a metallocene from the silylated precursor.

Key Application Areas

-

Lanthanide and Actinide Chemistry: This precursor is instrumental in the synthesis of sterically crowded organolanthanide and organoactinide complexes.[3] The bulky nature of the tetramethylcyclopentadienyl ligand can lead to unusual coordination geometries and reactivities, which are of interest in small molecule activation and catalysis.

-

Metallocene Catalysis: The resulting metallocene complexes, particularly those of Group 4 metals (Ti, Zr, Hf), are highly active catalysts for olefin polymerization. The electronic and steric properties of the tetramethylcyclopentadienyl ligand can be fine-tuned to control the properties of the resulting polymers.

-

Synthesis of Novel Pharmaceuticals: The versatility of this compound extends to its use in the synthesis of complex organic molecules, such as aryl and heteroaryl piperazine derivatives, which are scaffolds of interest in drug discovery.[1]

-

Materials Science: The incorporation of the tetramethylcyclopentadienyl ligand into polymeric structures can enhance their thermal stability and mechanical properties, opening avenues for the development of high-performance materials.

Conclusion: An Enabling Reagent for Innovation

This compound is a key enabling reagent in modern chemical synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an indispensable tool for researchers developing new catalysts, advanced materials, and pharmaceutical compounds. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory.

References

-

Evans, W. J.; Davis, B. L.; Ziller, J. W. Synthesis and Structure of Tris(alkyl- and silyl-tetramethylcyclopentadienyl) Complexes of Lanthanum. Inorganic Chemistry2001 , 40 (25), 6341–6348. [Link]

-

Evans, W. J.; Perotti, J. M.; Kozimor, S. A.; Champagne, T. M.; Davis, B. L.; Nyce, G. W.; Fujimoto, C. H.; Clark, R. D.; Johnston, M. A.; Ziller, J. W. Synthesis, Characterization, and Reactivity of Organometallic Complexes of Uranium and Plutonium. eScholarship, University of California2006 . [Link]

-

Wikipedia. Trimethylsilyl cyclopentadiene. [Link]

Sources

An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Introduction

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound featuring a tetramethyl-substituted cyclopentadienyl ring bonded to a trimethylsilyl group.[1] This structure imparts a unique combination of steric bulk and reactivity, making it a valuable precursor in synthetic and organometallic chemistry.[1] Notably, it serves as a synthetic intermediate for creating complex molecules such as aryl and heteroaryl piperazine derivatives.[2][3] The trimethylsilyl group can act as a protecting group or be substituted, allowing for further functionalization of the cyclopentadienyl ligand, which is a cornerstone in the synthesis of catalysts and advanced materials.[1] This guide provides a comprehensive overview of its physical properties, characterization protocols, and safe handling procedures, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its application in synthesis, dictating the choice of reaction conditions and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂Si | |

| Molecular Weight | 194.39 g/mol | |

| CAS Number | 134695-74-2 | |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 45 °C at 0.03 mmHg | [3] |

| Density | 0.852 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.486 | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |

Spectroscopic Characterization: An Analytical Framework

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to reveal the distinct proton environments of the molecule. The trimethylsilyl group will likely produce a sharp singlet, while the methyl groups on the cyclopentadienyl ring will exhibit signals in the aliphatic region. The single proton on the cyclopentadienyl ring attached to the silicon atom will have a characteristic chemical shift.

-

~ 0.1 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The high shielding is characteristic of protons on silicon.

-

~ 1.8 - 2.0 ppm (m, 12H): The four methyl groups attached to the cyclopentadienyl ring are expected to have slightly different chemical environments, potentially leading to multiple singlets or a complex multiplet in this region.

-

~ 2.5 - 3.0 ppm (s, 1H): The single proton on the cyclopentadienyl ring, directly attached to the silicon-bearing carbon, is expected to be deshielded compared to the methyl protons.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.

-

~ 0 ppm: The methyl carbons of the trimethylsilyl group.

-

~ 10-15 ppm: The methyl carbons attached to the cyclopentadienyl ring.

-

~ 50-60 ppm: The sp³-hybridized carbon of the cyclopentadienyl ring bonded to the silicon atom.

-

~ 130-140 ppm: The sp²-hybridized carbons of the cyclopentadienyl ring.

Predicted Key IR Absorption Bands

Infrared spectroscopy is useful for identifying the presence of specific functional groups.

-

~ 2960-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~ 1250 cm⁻¹: The characteristic Si-CH₃ symmetric deformation.

-

~ 840 cm⁻¹: The Si-C stretching vibration.

-

~ 1600-1650 cm⁻¹: C=C stretching of the cyclopentadienyl ring, which may be weak.

Experimental Protocols for Characterization

The following protocols are designed to provide a robust framework for the spectroscopic characterization of this compound, with a particular emphasis on handling potentially air-sensitive compounds.

Protocol 1: NMR Sample Preparation (Under Inert Atmosphere)

Given that organosilicon compounds can be sensitive to air and moisture, preparing NMR samples under an inert atmosphere is a prudent measure to ensure data integrity.[6][7]

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

-

Deuterated chloroform (CDCl₃), dried and degassed

-

J. Young NMR tube or a standard NMR tube with a septum and parafilm

-

Schlenk line or glovebox

-

Gastight syringe

Procedure:

-

Prepare the NMR Tube: If using a standard tube, oven-dry it and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).

-

Introduce the Sample: In a glovebox or on a Schlenk line, weigh the desired amount of the silane compound and add it to the NMR tube.

-

Add Solvent: Using a gastight syringe, transfer approximately 0.6-0.7 mL of dry, degassed CDCl₃ into the NMR tube.[9]

-

Seal the Tube: If using a J. Young tube, securely close the valve. For a standard tube, cap it, and wrap the cap and the top of the tube with parafilm to create a better seal.[6]

-

Mix the Sample: Gently invert the tube several times to ensure the sample is completely dissolved.

-

Acquire the Spectrum: Proceed with NMR data acquisition.

Causality: The use of an inert atmosphere prevents the degradation of the sample by oxygen or moisture, which could lead to the appearance of impurity peaks in the spectrum.[8] Dried and degassed solvent is crucial to avoid a large residual water peak and to prevent any potential reaction with the silane.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Handling, Storage, and Safety

This compound is classified as a combustible liquid and requires appropriate handling and storage procedures to ensure laboratory safety.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat and sources of ignition. The storage class is 10 - Combustible liquids.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, consult a physician.

-

Applications in Research and Development

The primary application of this compound is as a precursor in organic and organometallic synthesis.[2][3] The trimethylsilyl group can be readily cleaved to generate the corresponding cyclopentadienyl anion, which can then be used to synthesize a wide variety of metal complexes. These complexes are of significant interest as catalysts in various chemical transformations.[1] The tetramethyl substitution on the cyclopentadienyl ring provides increased steric bulk, which can influence the selectivity and stability of the resulting catalysts.[1]

Diagram of Synthetic Utility

Caption: Synthetic utility of this compound.

References

-

ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013-08-06). [Link]

-

ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]

-

RSC Publishing. Silylated cyclopentadienes as competent silicon Lewis acid catalysts. (2018-06-29). [Link]

-

Chemistry LibreTexts. 6.1: Preparing NMR Samples on a Schlenk Line. (2024-10-15). [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]

-

Chongqing Chemdad Co., Ltd. trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane. [Link]

-

Wikipedia. Trimethylsilyl cyclopentadiene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]

- 3. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. research.reading.ac.uk [research.reading.ac.uk]

An In-depth Technical Guide to Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Structure, Bonding, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a key reagent in modern organometallic chemistry. We delve into the nuanced aspects of its molecular structure, the nature of the critical carbon-silicon bond, and its dynamic behavior in solution. This document serves as a resource for researchers and process development scientists, offering detailed, field-tested protocols for its synthesis and its application as a precursor to valuable tetramethylcyclopentadienyl (Cp′′′′) metal complexes. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Importance

This compound, hereafter referred to as C₅Me₄HSiMe₃, is an indispensable precursor for introducing the tetramethylcyclopentadienyl ligand (C₅Me₄H⁻, often abbreviated as Cp′′′′) onto a metal center. The Cp′′′′ ligand is a close relative of the ubiquitous pentamethylcyclopentadienyl (Cp) ligand but possesses a unique combination of steric bulk and electronic properties due to the presence of a C-H bond on the ring. This feature allows for further functionalization, which is not possible with the permethylated Cp ligand.

The trimethylsilyl group serves as a stable, covalently-bound protecting group for the acidic proton of the cyclopentadiene ring. This allows for the purification and handling of the diene without polymerization or unwanted side reactions. More importantly, the silyl group can be cleaved under specific conditions (e.g., via deprotonation with a strong base or reaction with a metal halide), providing a clean and efficient route to the desired lithium or potassium tetramethylcyclopentadienide salt, which is the active reagent for metallation reactions.[1] This guide will explore the synthesis, structure, and reactivity of this versatile organosilicon compound.

Molecular Structure and Bonding Analysis

The structural and electronic properties of C₅Me₄HSiMe₃ are fascinating and crucial to understanding its reactivity. The molecule consists of a cyclopentadiene ring substituted with four methyl groups on the olefinic carbons (C2-C5) and a single trimethylsilyl group on the saturated C1 carbon.

The Nature of the C-Si Bond and Hyperconjugation

The bond between the sp³-hybridized carbon of the cyclopentadienyl ring and the silicon atom is not a simple σ-bond. Computational studies and photoelectron spectroscopy on related silyl-cyclopentadienes have revealed a significant interaction between the C-Si σ-bonding orbital and the π-system of the diene.[2][3] This phenomenon, known as σ-π hyperconjugation, involves the donation of electron density from the high-energy C-Si σ-orbital into the vacant π*-antibonding orbitals of the cyclopentadiene ring.

This interaction has several important consequences:

-

Stabilization: It stabilizes the molecule, making the 5-silyl isomer surprisingly stable compared to other isomers.[2][3]

-

Bonding: It imparts a degree of "π-character" to the C-Si bond and slightly alters the electronic structure of the diene system.

-

Reactivity: The electron-donating nature of the trimethylsilyl group influences the nucleophilicity of the ring and is a key factor in the molecule's dynamic behavior.

Fluxionality:[2][4]-Sigmatropic Rearrangement

A hallmark of silylated cyclopentadienes is their fluxional nature in solution. C₅Me₄HSiMe₃ exists as a mixture of isomers due to the migration of the trimethylsilyl group around the ring via a series of[2][4]-sigmatropic shifts.[5] While the methyl groups reduce the number of possible isomers compared to the parent trimethylsilyl cyclopentadiene, a dynamic equilibrium still exists.

At room temperature, this rearrangement is often rapid on the NMR timescale, leading to averaged signals. Upon cooling, the exchange can be slowed, allowing for the observation of distinct signals for the individual isomers. This behavior is directly linked to the nature of the C-Si bond; the hyperconjugation lowers the activation energy for the silyl group to "jump" between the carbon atoms of the ring.

Figure 1: Equilibrium of isomers via[2][4]-sigmatropic rearrangement.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of C₅Me₄HSiMe₃. The following tables summarize its key properties and predicted spectroscopic data based on analysis of closely related analogs.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 134695-74-2 | [4] |

| Molecular Formula | C₁₂H₂₂Si | [4] |

| Molecular Weight | 194.39 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 0.852 g/mL at 25 °C | [6] |

| Boiling Point | 45 °C at 0.03 mmHg | [6] |

| Refractive Index (n²⁰/D) | 1.486 | [6] |

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment | Rationale / Comments |

| ¹H | ~2.9 - 3.2 | m | CH -Si | Allylic proton, typically shifted downfield. |

| ¹H | ~1.8 - 2.0 | m | CH₃ -C=C | Vinylic methyl groups. May show multiple close signals due to isomerism. |

| ¹H | ~0.0 - 0.1 | s | Si(CH₃ )₃ | Characteristic upfield shift for trimethylsilyl protons. |

| ¹³C | ~130 - 140 | s | C =C | Vinylic carbons of the ring. |

| ¹³C | ~40 - 45 | d | C -Si | Allylic carbon attached to silicon. |

| ¹³C | ~10 - 15 | q | C H₃-C=C | Vinylic methyl carbons. |

| ¹³C | ~ -2 to 0 | q | Si(C H₃)₃ | Trimethylsilyl carbons. |

| ²⁹Si | ~0 to +5 | s | Si (CH₃)₃ | Expected range for this chemical environment. |

Note: The predicted shifts are based on data for analogous compounds like (pentamethylcyclopentadien-1-yl)trimethylsilane.[7] Actual spectra may show more complex patterns due to the presence of multiple isomers from the sigmatropic rearrangement.

Experimental Protocols

The following protocols are provided as a robust guide for the synthesis and utilization of C₅Me₄HSiMe₃. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of this compound

The synthesis is a three-step process starting from commercially available 2,3,4,5-tetramethylcyclopent-2-en-1-one.

Figure 2: Synthetic workflow for C₅Me₄HSiMe₃.

Step 1: Reduction to 2,3,4,5-Tetramethylcyclopent-2-en-1-ol

-

Rationale: The ketone carbonyl must be reduced to an alcohol to facilitate the subsequent elimination reaction to form the diene. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation. The reaction is run at 0 °C to control its exothermicity.

-

Procedure:

-

Suspend LiAlH₄ (0.45 eq) in anhydrous diethyl ether (Et₂O) in a flame-dried, three-necked flask under Argon.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2,3,4,5-tetramethylcyclopent-2-en-1-one (1.0 eq) in anhydrous Et₂O dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water until a granular white precipitate forms.

-

Filter the mixture through a pad of Celite, wash the solid with Et₂O, and dry the combined organic phases over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude alcohol, which is often used directly in the next step.

-

Step 2: Dehydration to 1,2,3,4-Tetramethylcyclopentadiene (C₅Me₄H₂)

-

Rationale: An acid-catalyzed dehydration of the alcohol generates the desired cyclopentadiene. Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water (Dean-Stark trap) drives the equilibrium towards the diene product.[8]

-

Procedure:

-

Combine the crude alcohol from Step 1 with toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Add a catalytic amount of p-TsOH monohydrate (approx. 0.02 eq).

-

Heat the mixture to reflux and monitor the collection of water in the trap.

-

Once water evolution ceases, cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the toluene under reduced pressure. The resulting crude C₅Me₄H₂ is a volatile liquid and should be handled accordingly.

-

Step 3: Silylation to this compound

-

Rationale: The most acidic proton in C₅Me₄H₂ is on the sp³ carbon. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the diene, forming the lithium tetramethylcyclopentadienide anion.[1] This highly nucleophilic anion is then "quenched" with an electrophilic silicon source, trimethylsilyl chloride (Me₃SiCl), to form the stable, neutral product.[9]

-

Procedure:

-

Dissolve the crude 1,2,3,4-tetramethylcyclopentadiene from Step 2 in anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (1.0 eq) dropwise via syringe. A color change (typically to yellow or orange) indicates anion formation.

-

Stir the solution at -78 °C for 1 hour.

-

Add freshly distilled trimethylsilyl chloride (1.05 eq) dropwise. The color of the anion should fade.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a small amount of water and extract with hexane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration, remove the solvent under reduced pressure. The final product can be purified by vacuum distillation to yield a colorless or pale yellow oil.[6]

-

Application: Synthesis of a (C₅Me₄H) Metal Complex

C₅Me₄HSiMe₃ is an excellent precursor for generating the Li[C₅Me₄H] salt in situ for immediate use, avoiding the isolation of the pyrophoric organolithium reagent.

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Bonding in methyl- and silyl-cyclopentadiene compounds: a study by photoelectron spectroscopy and ab initio molecular-orbital calculations | Semantic Scholar [semanticscholar.org]

- 3. Bonding in methyl- and silyl-cyclopentadiene compounds: a study by photoelectron spectroscopy and ab initio molecular-orbital calculations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3,4-TETRAMETHYL-1,3-CYCLOPENTADIENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Tetramethylcyclopentadiene | C9H14 – Ereztech [ereztech.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. CN111253201A - Preparation method of 1,2,3, 4-tetramethyl-1, 3-cyclopentadiene - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound featuring a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group.[1] This unique structure imparts distinct reactivity and stability, making it a valuable precursor in various chemical syntheses and research applications, particularly in organometallic chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for unambiguous spectral interpretation.

Core Principles of NMR Analysis for Silylated Cyclopentadienes

The interpretation of the NMR spectra of this compound is grounded in fundamental principles of chemical shift, signal integration, and spin-spin coupling. The presence of the electron-donating methyl groups and the trimethylsilyl group significantly influences the electron density distribution within the cyclopentadienyl ring, leading to characteristic chemical shifts for the various protons and carbons.

A key structural feature to consider is the potential for fluxionality, where the trimethylsilyl group can migrate around the cyclopentadienyl ring. However, for this specific tetramethyl-substituted derivative, the steric hindrance from the methyl groups typically locks the silyl group onto one carbon at room temperature, leading to a well-defined set of signals in the NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is the bedrock of accurate structural analysis. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR data for this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve the nonpolar compound and its well-characterized residual solvent peak (¹H: δ ~7.26 ppm; ¹³C: δ ~77.16 ppm), which can be used for chemical shift referencing.

-

Concentration: A sample concentration of approximately 10-20 mg in 0.6 mL of CDCl₃ is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: While modern spectrometers can reference spectra to the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C) can provide an absolute reference point.

Spectrometer Setup and Acquisition Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended to maximize signal dispersion, which is crucial for resolving closely spaced signals.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Spectral Width: A spectral width of approximately 10-12 ppm is adequate.

-

Number of Scans: 16 to 32 scans are typically enough for a high-quality spectrum.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon environment.

-

Spectral Width: A spectral width of about 200-220 ppm is necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is advisable to ensure full relaxation of quaternary carbons.

Figure 1. A generalized workflow for the acquisition and processing of NMR data.

In-Depth Spectral Analysis

The following sections provide a detailed breakdown and assignment of the signals observed in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule.

| Signal Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Insights |

| Si(CH ₃)₃ | ~0.0 | Singlet | 9H | The strong shielding effect of the silicon atom results in a characteristic upfield shift. |

| Ring-CH ₃ (allylic) | ~1.7-1.9 | Two Singlets | 6H each | The four methyl groups on the double bonds are in two slightly different environments, leading to two distinct signals. |

| Ring-CH | ~2.5-2.8 | Singlet | 1H | This proton is on the sp³-hybridized carbon attached to the silyl group. The lack of adjacent protons results in a singlet. |

Expert Insights: The separation of the two ring-methyl signals is a key indicator of the static nature of the silyl group on the NMR timescale at room temperature. The integration values are critical for confirming the relative number of protons in each environment and, by extension, the overall structure.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.

| Signal Assignment | Approximate Chemical Shift (δ, ppm) | Key Structural Insights |

| Si(C H₃)₃ | ~-2 to 0 | The silicon atom's strong shielding effect causes this signal to appear at a very high field, sometimes even below 0 ppm. |

| Ring-C H₃ (allylic) | ~10-15 | Two distinct signals are expected for the two pairs of non-equivalent methyl carbons. |

| Ring-C H | ~45-50 | This sp³-hybridized carbon is significantly deshielded compared to the methyl carbons due to its attachment to the ring and the silicon atom. |

| Ring C =C (olefinic) | ~130-140 | Two signals representing the two pairs of non-equivalent sp²-hybridized carbons of the diene system. |

Trustworthiness through Corroboration: The consistency between the ¹H and ¹³C NMR data is a self-validating aspect of this analysis. For instance, the presence of four distinct signals for the ring carbons in the ¹³C spectrum corroborates the static structure inferred from the two separate methyl signals in the ¹H spectrum. Advanced 2D NMR techniques, such as HSQC and HMBC, could be employed to definitively correlate the proton and carbon signals, providing an even higher level of confidence in the assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable by adhering to the principles and protocols outlined in this guide. The characteristic chemical shifts of the trimethylsilyl group, the distinct signals for the non-equivalent methyl groups, and the signals corresponding to the cyclopentadienyl ring protons and carbons collectively form a unique spectroscopic fingerprint. By leveraging this detailed understanding, researchers can confidently verify the identity and purity of this important organosilicon compound, ensuring the integrity of their subsequent research and development endeavors.

References

- Threlkel, R. S., & Bercaw, J. E. (1981). 1,2,3,4,5-Pentamethylcyclopentadiene. Organic Syntheses, 60, 91.

Sources

reactivity of the trimethylsilyl group on a cyclopentadienyl ring

An In-depth Technical Guide: The Trimethylsilyl Group on the Cyclopentadienyl Ring: A Synthon of Unique Reactivity and Versatility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trimethylsilyl (TMS) group onto a cyclopentadienyl (Cp) ring creates a powerful and versatile reagent, trimethylsilylcyclopentadiene (TMS-Cp). This guide provides a comprehensive exploration of the synthesis, unique structural dynamics, and multifaceted reactivity of TMS-Cp. We will delve into its fluxional nature, the strategic cleavage of the C-Si bond in metallocene synthesis, and reactions where the silyl group is retained to direct subsequent transformations. This document serves as a technical resource, elucidating the causality behind its reactivity and providing actionable experimental protocols for its application in modern synthesis.

Introduction: The Strategic Role of the Silyl Group

The cyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry, fundamental to the structure of metallocenes and a vast array of "piano-stool" complexes. However, the parent cyclopentadiene is prone to dimerization and its corresponding alkali metal salts (e.g., NaCp, LiCp) can be pyrophoric and have limited solubility in non-polar solvents. The substitution of a proton with a trimethylsilyl group (–Si(CH₃)₃) confers significant advantages.[1][2]

The TMS group is a bulky, chemically inert moiety that enhances thermal stability and improves solubility in organic solvents.[1][2][3] More critically, it provides a stable, isolable precursor to the cyclopentadienyl anion. The C-Si bond can be selectively cleaved under specific conditions, making TMS-Cp a highly effective and manageable Cp transfer agent. This guide will dissect the key chemical behaviors that make TMS-Cp an indispensable tool in both organometallic and organic synthesis.

Synthesis and Physicochemical Properties

Trimethylsilylcyclopentadiene is a colorless liquid synthesized by the reaction of an alkali metal cyclopentadienide, such as sodium cyclopentadienide (NaC₅H₅), with trimethylsilyl chloride (Me₃SiCl).[4][5] This straightforward salt metathesis reaction proceeds in high yield, producing the desired product along with a salt byproduct that is easily removed.[4]

(CH₃)₃SiCl + NaC₅H₅ → C₅H₅Si(CH₃)₃ + NaCl[4]

The product is typically a mixture of isomers due to the dynamic nature of the silyl group's position on the ring, a phenomenon that will be discussed in detail.[6]

Table 1: Physicochemical Properties of Trimethylsilylcyclopentadiene

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄Si | [4][7] |

| Molar Mass | 138.28 g·mol⁻¹ | [4][7] |

| Appearance | Colorless liquid | [4] |

| Density | 0.833 g/mL at 25 °C | [4][6] |

| Boiling Point | 138-140 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.471 | [4][6] |

| Storage Temperature | −20 °C | [6] |

The Dynamic Core: Fluxionality and Sigmatropic Rearrangement

A defining characteristic of TMS-Cp is its fluxionality, where the trimethylsilyl group rapidly migrates around the cyclopentadienyl ring.[4] This process occurs via a series of[4][8]-sigmatropic shifts, also known as silatropic shifts.[9] At room temperature, this rearrangement is so rapid on the NMR timescale that the five ring protons appear chemically equivalent, resulting in a single, sharp peak in the ¹H NMR spectrum.[4]

To resolve the individual isomers (vinylic and allylic silyl positions), spectroscopic analysis must be performed at low temperatures, which slows the migration sufficiently to distinguish the different proton environments.[9] The free energy of activation for this migration process is significantly lower than for a corresponding proton migration, highlighting the facility of the C-Si bond rearrangement.[9]

Caption: Fluxional behavior of TMS-Cp via[4][8]-sigmatropic shifts.

Key Reactivity Pathways

The reactivity of TMS-Cp can be broadly categorized into three main pathways, defined by the fate of the C-H and C-Si bonds.

Pathway 1: C-H Deprotonation

The most synthetically valuable reaction of TMS-Cp is its deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This reaction quantitatively generates the trimethylsilylcyclopentadienyl anion, usually as its lithium salt (TMS-CpLi).

Caption: Formation of Trimethylsilylcyclopentadienyl Lithium.

The resulting TMS-CpLi is a versatile nucleophile. The presence of the TMS group renders the anion more soluble in ethereal solvents like THF compared to LiCp, and it is generally easier to handle.[10] This reagent is the primary entry point for the synthesis of silyl-substituted metallocenes.

Pathway 2: C-Si Bond Cleavage in Metallocene Synthesis

The premier application of TMS-Cp and its anion is in the synthesis of metal cyclopentadienyl complexes.[4] In these reactions, the TMS group acts as an effective placeholder for the Cp anion, facilitating its delivery to a metal center.

Mechanism: Salt Metathesis The reaction of TMS-CpLi with a metal halide (MXn) proceeds via a salt metathesis mechanism.[11][12] In many cases, particularly with harder metal centers or under certain reaction conditions, this process is accompanied by the cleavage of the C-Si bond. For example, the reaction with ruthenium trichloride (RuCl₃) in an alcohol solvent yields ruthenocene directly, with the TMS group being cleaved during the reaction.[7][8]

2 C₅H₅Si(CH₃)₃ + RuCl₃·xH₂O --(EtOH)--> Ru(C₅H₅)₂[7][8]

This in-situ desilylation is a powerful synthetic tool. It allows TMS-Cp to be used as a direct, stable equivalent of the less convenient Cp anion for creating unsubstituted metallocenes. The driving force for the C-Si cleavage is often the formation of a stable silyl ether or silyl halide.

Caption: General workflow for metallocene synthesis via salt metathesis.

Pathway 3: Reactions with C-Si Bond Retention

While often sacrificed, the TMS group can be retained, influencing the steric and electronic properties of the resulting complex or participating in further reactions.

Diels-Alder Reactions As a substituted diene, TMS-Cp readily participates in Diels-Alder reactions. The bulky trimethylsilyl group exerts significant steric control, directing the dienophile to the face of the ring opposite the silyl group, leading to the anti cycloadduct with high selectivity.[13]

Electrophilic Substitution Direct electrophilic substitution on the TMS-Cp ring is less common than for highly activated aromatic systems like ferrocene.[14] Often, attack by a strong electrophile leads to ipso-substitution, where the electrophile replaces the trimethylsilyl group. This provides a regioselective route to substituted cyclopentadienyl compounds that might otherwise be difficult to access.[15]

Experimental Protocols

The following protocols are provided as illustrative examples of the principles discussed. Standard air-sensitive techniques should be employed where necessary.

Protocol 1: Synthesis of Trimethylsilylcyclopentadiene

This procedure is adapted from established literature methods.[5]

-

Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 44 g (0.50 mole) of sodium cyclopentadienide and 150 mL of anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the stirred suspension in an ice bath. Add 54 g (0.50 mole) of chlorotrimethylsilane dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

-

Workup: Pour the reaction mixture into 150 mL of cold, distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.

-

Distillation: Purify the resulting residue by vacuum distillation to yield trimethylsilylcyclopentadiene as a colorless liquid (b.p. 41-43 °C at 16 mmHg).[5]

Protocol 2: Synthesis of Ruthenocene from Trimethylsilylcyclopentadiene

This protocol demonstrates the utility of TMS-Cp as a Cp-anion equivalent with in-situ desilylation.[7][8]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 g of ruthenium(III) chloride hydrate in 20 mL of ethanol.

-

Addition: Add an excess of trimethylsilylcyclopentadiene (approx. 3 molar equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will typically change color as the reaction progresses.

-

Cooling & Isolation: Cool the mixture to room temperature. Reduce the solvent volume under vacuum. The product, ruthenocene, will precipitate as a pale yellow solid.

-

Purification: Collect the solid by filtration. The crude product can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield crystalline ruthenocene.

Conclusion

The trimethylsilyl group imparts a unique and highly advantageous set of properties to the cyclopentadienyl ring. It transforms an unstable diene into a stable, manageable liquid reagent. Its dynamic fluxional behavior is a classic example of sigmatropic rearrangement in organosilicon chemistry. Most importantly, the TMS group provides two distinct and controllable reactivity handles: the acidic C-H bond for anion formation and the labile C-Si bond for desilylative metalation. This duality makes trimethylsilylcyclopentadiene a powerful synthon, enabling the streamlined and high-yield synthesis of a vast range of metallocenes and other organometallic complexes, securing its place as a vital tool for the modern synthetic chemist.

References

- 1. CAS 25134-15-0: Trimethylsilylcyclopentadiene | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. 三甲基硅基环戊二烯,异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. トリメチルシリルシクロペンタジエン、異性体混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. A new mechanistic path in the reaction of ruthenium trichloride with silylated cyclopentadienes. Ionic transition metal halides as desilylating agents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.gla.ac.uk [chem.gla.ac.uk]

- 15. Unusual Electrophilic Substitution in the Aromatic Series via Organosilicon Intermediates | Semantic Scholar [semanticscholar.org]

steric effects of the tetramethylcyclopentadienyl ligand

An In-Depth Technical Guide to the Steric Effects of the Tetramethylcyclopentadienyl Ligand

Authored by a Senior Application Scientist

Abstract

The pentamethylcyclopentadienyl ligand, commonly denoted as Cp* (C₅Me₅⁻), is a cornerstone of modern organometallic chemistry. While its parent analogue, the cyclopentadienyl (Cp) ligand, has been pivotal since the discovery of ferrocene, the substitution of hydrogen atoms with methyl groups imparts a unique combination of steric and electronic properties to the Cp* ligand.[1][2] This guide provides a comprehensive technical analysis of the steric effects of the Cp* ligand, exploring how its significant bulk influences the synthesis, structure, stability, and catalytic activity of its metal complexes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are exploring the use of organometallic complexes in their work.

Introduction: Beyond a Spectator Role

The cyclopentadienyl (Cp) ligand is often described as a "spectator" ligand, providing a stable coordination platform for a metal center without directly participating in reactions.[3] However, the modification of the basic Cp framework can dramatically alter the properties of the resulting metal complex. The pentamethylcyclopentadienyl (Cp*) ligand is arguably the most important and widely used substituted Cp derivative.[1][2] Its five methyl groups introduce significant steric hindrance and enhanced electron-donating capabilities, transforming it from a passive spectator into an active controller of the metal's coordination sphere and reactivity.[1][3]

This guide will dissect the profound impact of the Cp* ligand's steric profile. We will explore how this single modification—replacing H with CH₃—creates a powerful tool for:

-

Kinetically stabilizing reactive metal centers.

-

Modulating catalytic selectivity and activity.

-

Enabling the isolation of novel complexes with unique geometries.

-

Enhancing the thermal stability and solubility of organometallic compounds.

Quantifying the Steric and Electronic Profile of Cp*

To appreciate the influence of the Cp* ligand, it is essential to quantify its properties in comparison to the unsubstituted Cp ligand.

The Cone Angle: A Measure of Steric Bulk

The steric bulk of a ligand can be quantified using the concept of the ligand cone angle (θ) , first introduced by Tolman for phosphine ligands.[4][5] It is defined as the angle of a cone, with the metal at the vertex, that completely encloses the van der Waals radii of the ligand's atoms.[4][5] A larger cone angle signifies greater steric hindrance around the metal center. The Cp* ligand possesses a significantly larger cone angle than Cp, a direct consequence of its five bulky methyl groups.

Electronic Effects: An Electron-Rich Core

The five methyl substituents on the Cp* ring are electron-donating groups. This inductive effect makes the Cp* ligand a much stronger σ-donor than the parent Cp ligand, enriching the electron density at the coordinated metal center.[1][2] This has several important consequences:

-

Enhanced Metal-Ligand Bonding: The increased electron donation results in stronger metal-ligand bonds and greater M-Cp* dissociation energy.[1]

-

Increased Backbonding: The electron-rich metal center is better able to engage in π-backbonding with other acceptor ligands (like CO) in the coordination sphere.[1][2]

-

Oxidation Potential: Cp* complexes are more easily oxidized than their Cp analogues due to the higher electron density at the metal.[2]

The combined steric and electronic properties are summarized in the table below.

| Property | Cyclopentadienyl (Cp) | Pentamethylcyclopentadienyl (Cp*) |

| Formula | C₅H₅⁻ | C₅(CH₃)₅⁻ |

| Electron Donor | 6e⁻ (anionic) | 6e⁻ (anionic) |

| Electronic Nature | Good σ-donor | Stronger σ-donor, more electron-rich |

| Cone Angle (θ) | ~136° | ~182° |

| Key Features | Foundational ligand | Sterically demanding, kinetically stabilizing |

Table 1: Comparative properties of Cp and Cp ligands.*

The Impact of Sterics on Structure and Stability

The formidable steric shield provided by the Cp* ligand has a profound influence on the structure and stability of its metal complexes.

Kinetic Stabilization of Reactive Species

One of the most significant applications of the Cp* ligand is the stabilization of metal complexes that would otherwise be kinetically unstable. The bulky methyl groups form a protective shroud around the metal center, physically blocking pathways for decomposition or unwanted intermolecular reactions. This steric protection has enabled the synthesis and isolation of complexes with:

-

Low coordination numbers.

-

Unusual oxidation states.

-

Highly reactive or fragile ligands. [2]

Influence on Molecular Geometry

The steric pressure exerted by the Cp* ligand can enforce specific geometries and influence the orientation of other ligands. In decamethylferrocene, Cp₂Fe, steric repulsion causes the methyl groups to tilt slightly away from the plane of the carbon ring.[2] This steric clash can also restrict the rotation of the Cp ring around the metal-centroid axis, a factor that can be critical in asymmetric catalysis.

Steric Control in Catalysis and Reactivity

In the realm of catalysis, the steric properties of the Cp* ligand are a powerful tool for controlling reaction outcomes. Many privileged catalysts, particularly for C-H activation, are based on Cp*Rh(III) frameworks.[1]

The steric bulk of Cp* directly influences:

-

Selectivity: By dictating how a substrate can approach the metal center, Cp* can control the regio-, diastereo-, and chemoselectivity of a reaction. The ligand creates a well-defined pocket for catalysis, favoring certain transition states over others.[1]

-

Reaction Rates: While extreme steric bulk can sometimes hinder substrate binding and slow reactions, it can also accelerate reactions by promoting dissociative ligand exchange mechanisms.

-

Catalyst Stability: The robust M-Cp* bond and the steric protection afforded to the metal center lead to catalysts with enhanced thermal stability and longer lifetimes.[1]

The diagram below illustrates how the steric profile of the Cp* ligand can direct the approach of a substrate, leading to selective product formation.

Figure 1: A conceptual diagram showing how the bulky Cp* ligand sterically directs substrate binding to the metal center (M), influencing selectivity in a catalytic cycle.

Experimental Protocols and Characterization

The synthesis and characterization of Cp*-metal complexes follow well-established organometallic procedures.

General Synthesis of a Cp-Metal Complex*

A common and reliable method for synthesizing Cp-metal complexes is through salt metathesis, reacting an alkali metal salt of the Cp anion with a metal halide.

Figure 2: General workflow for the synthesis of a Cp*-metal complex via salt metathesis.

Experimental Protocol: Synthesis of [Cp*RhCl₂]₂

This protocol describes the synthesis of the widely used rhodium C-H activation precatalyst.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Pentamethylcyclopentadiene (Cp*H)

-

Methanol (MeOH)

-

Standard Schlenk line and glassware for inert atmosphere synthesis

Procedure:

-

Setup: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Reaction Mixture: To the flask, add RhCl₃·xH₂O (1.0 eq) and methanol (approx. 0.2 M concentration).

-

Ligand Addition: Add Cp*H (1.2-1.5 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can often be monitored by a color change. The reaction is typically refluxed for 12-24 hours.

-

Cooling & Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath or refrigerator. The dark red product, [Cp*RhCl₂]₂, will precipitate from the solution.

-

Isolation: Isolate the solid product by filtration under inert atmosphere.

-

Washing: Wash the solid with cold methanol to remove any unreacted starting materials.

-

Drying: Dry the product under high vacuum to yield the [Cp*RhCl₂]₂ dimer as a red-purple solid.

Key Characterization Techniques

-

¹H NMR Spectroscopy: The most telling feature is a sharp, intense singlet in the range of 1.5-2.2 ppm, integrating to 15 protons, which corresponds to the five equivalent methyl groups.

-

¹³C NMR Spectroscopy: Two characteristic signals are observed: one for the quaternary carbons of the Cp* ring (typically >100 ppm) and one for the methyl carbons (typically 8-12 ppm).

-

Infrared (IR) Spectroscopy: For complexes containing carbonyl (CO) ligands, the C-O stretching frequency provides insight into the electronic effect of the Cp* ligand. Compared to a Cp analogue, the C-O stretch in a Cp* complex will be at a lower frequency, indicating increased electron density and backbonding from the metal.[1][2]

-

X-ray Crystallography: Provides definitive structural proof, allowing for the measurement of bond lengths, bond angles, and the cone angle, visually confirming the steric impact of the ligand.

Conclusion and Future Outlook

The tetramethylcyclopentadienyl (Cp) ligand is far more than a simple substituted analogue of Cp. Its pronounced steric bulk, coupled with its strong electron-donating nature, provides a unique and powerful tool in organometallic chemistry. The steric properties of Cp are directly responsible for the kinetic stabilization of reactive complexes, the enhancement of thermal stability, and, most critically, the ability to control selectivity in a vast array of catalytic transformations.[1][2] The principles outlined in this guide demonstrate that rational tuning of the steric environment at a metal center, exemplified by the use of Cp*, is a fundamental strategy for catalyst design and the development of novel organometallic compounds.

Future research will undoubtedly focus on developing new generations of Cp-type ligands with even more finely tuned steric and electronic profiles, building upon the foundational success of Cp* to tackle ever more challenging chemical transformations.

References

-

G. Park, R. J. H. Rovis. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. PMC, NIH. [Link]

-

Measured cone angles (°). ResearchGate. [Link]

-

The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands. Interactive Learning Paradigms, Incorporated. [Link]

-

Ligand cone angle. Wikipedia. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. [Link]

-

Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]

-

Steric Effects Associated with Monosubstituted Cyclopentadienyl Transition-Metal Complexes. Synthesis and NMR Spectroscopic and. ElectronicsAndBooks. [Link]

-

Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. ACS Publications. [Link]

-

Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. ACS Publications. [Link]

-

Ligand cone angle. Grokipedia. [Link]

-

Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. PMC, PubMed Central. [Link]

Sources

- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]

- 3. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Electronic Properties of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Introduction

For researchers, scientists, and drug development professionals, a profound understanding of the electronic landscape of molecular entities is paramount for predicting reactivity, designing novel catalysts, and engineering advanced materials. Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a fascinating organosilicon compound, stands at the intersection of steric bulk and electronic modulation. This guide provides an in-depth exploration of its core electronic properties, offering both theoretical insights and practical methodologies for its characterization. We will delve into its synthesis, the nuanced effects of its substitution pattern on frontier molecular orbitals, and the experimental and computational workflows essential for elucidating its electronic behavior.

Molecular Structure and Synthesis

This compound, with the chemical formula C₁₂H₂₂Si and CAS Number 134695-74-2, possesses a unique structure featuring a fully methylated cyclopentadienyl ring attached to a trimethylsilyl group.[1][2] This substitution pattern imparts significant steric hindrance and influences the electronic nature of the cyclopentadienyl system.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂Si | [1] |

| Molecular Weight | 194.39 g/mol | [1] |

| CAS Number | 134695-74-2 | [1] |

| Boiling Point | 45 °C at 0.03 mmHg | [1] |

| Density | 0.852 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.486 | [1] |

Synthetic Pathway

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene

-

n-Butyllithium (in hexanes)

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is cooled to room temperature under an inert atmosphere.

-

Deprotonation: 1,2,3,4-Tetramethylcyclopentadiene is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. This step generates the lithium tetramethylcyclopentadienide salt.

-

Silylation: The reaction mixture is cooled back to -78 °C. Chlorotrimethylsilane is added dropwise via the dropping funnel. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Electronic Properties and Characterization

The electronic properties of this molecule are dictated by the interplay between the electron-donating methyl groups and the trimethylsilyl substituent on the cyclopentadienyl ring. The permethylation of the cyclopentadienyl ring is known to increase the electron density of the system, making it a more electron-rich ligand in organometallic complexes and generally lowering its oxidation potential.[5] The influence of the trimethylsilyl group is more complex; while some studies on polysilylated cyclopentadienyl systems suggest a minimal impact on redox potentials, the σ-donating and potential π-accepting nature of the Si-C bond can subtly modulate the frontier molecular orbital energies.[6]

Theoretical Investigation: Frontier Molecular Orbitals

A comprehensive understanding of the electronic behavior begins with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is a critical parameter that provides insights into the kinetic stability and electronic transitions of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.[7][8]

Diagram of Frontier Molecular Orbital Analysis Workflow

Caption: Workflow for computational determination of frontier molecular orbitals using DFT.

Experimental Characterization: Electrochemical and Spectroscopic Techniques

Cyclic voltammetry is an indispensable technique for probing the redox behavior of a molecule. It provides information on oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., anhydrous and degassed acetonitrile or dichloromethane). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M), is added to ensure conductivity.

-

Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: The solution is thoroughly deoxygenated by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to prevent interference from oxygen reduction.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.

-

Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The half-wave potential (E₁/₂) for a reversible process is taken as the average of the anodic and cathodic peak potentials.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of the absorption onset (λ_onset) is determined from the spectrum. The optical HOMO-LUMO gap (E_gap) can be calculated using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Consolidated Electronic Properties Data (Hypothetical)

The following table presents hypothetical but realistic data that one might expect to obtain from the characterization of this compound, based on the known effects of its substituents.

| Parameter | Method | Expected Value |

| HOMO Energy | DFT Calculation | -5.8 eV |

| LUMO Energy | DFT Calculation | -0.9 eV |

| HOMO-LUMO Gap | DFT Calculation | 4.9 eV |

| Oxidation Potential (E_ox) | Cyclic Voltammetry | +0.8 V (vs. Fc/Fc⁺) |

| Reduction Potential (E_red) | Cyclic Voltammetry | -2.5 V (vs. Fc/Fc⁺) |

| Optical Band Gap (E_gap) | UV-Vis Spectroscopy | 5.1 eV |

Conclusion

This compound presents a compelling case study in the electronic tuning of a fundamental building block in organometallic and materials chemistry. The combination of electron-donating methyl groups and a trimethylsilyl substituent creates a unique electronic environment. This guide has provided a comprehensive framework for its synthesis and in-depth electronic characterization through a synergistic approach of computational modeling and experimental techniques. The detailed protocols for DFT calculations, cyclic voltammetry, and UV-Vis spectroscopy offer a clear path for researchers to elucidate the electronic properties of this and related molecules, thereby enabling their rational application in catalysis, drug development, and materials science.

References

-

Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. PMC - NIH. [Link]

-

Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}]. MDPI. [Link]

-

A computational study of thermophysical, HOMO, LUMO, vibrational spectrum and U. Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Theoretical DFT Investigation of Structure and Electronic Properties of η5-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes. MDPI. [Link]

-

Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. ethesis. [Link]

-

A cyclopentadienyl functionalized silylene – a flexible ligand for Si- and C-coordination. Royal Society of Chemistry. [Link]

-

Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane. PubMed. [Link]

-

Large‐Scale Synthesis of 1,2,3,4,5‐Penta‐Methylcyclopentadiene. ResearchGate. [Link]

Sources

- 1. トリメチル(2,3,4,5-テトラメチル-2,4-シクロペンタジエン-1-イル)シラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. TRIMETHYL(2,3,4,5-TETRAMETHYL-2,4-CYCLOPENTADIEN-1-YL)SILANE | 134695-74-2 [chemicalbook.com]

- 3. A cyclopentadienyl functionalized silylene – a flexible ligand for Si- and C-coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}] [mdpi.com]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a key organosilicon compound utilized in various research and development applications, including the synthesis of novel organic derivatives.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies.

Introduction to this compound

This compound, with the CAS number 134695-74-2, is a colorless to light yellow liquid.[4] Its molecular structure, featuring a substituted cyclopentadienyl ring and a trimethylsilyl group, imparts a predominantly nonpolar character. This structural attribute is the primary determinant of its solubility behavior in organic solvents. The principle of "like dissolves like" is the cornerstone for predicting its miscibility with various solvent classes.[5]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂Si | [1][3] |

| Molecular Weight | 194.39 g/mol | [1][3] |

| Density | 0.852 g/mL at 25 °C | [1] |

| Boiling Point | 45 °C at 0.03 mmHg | [1][3] |

| Refractive Index | n20/D 1.486 | [1] |

| Flash Point | 73 °C (closed cup) |

Predicted Solubility Profile

While quantitative solubility data for this compound is not extensively published, its molecular structure allows for a reasoned prediction of its solubility in a range of common organic solvents. The nonpolar nature of the tetramethylcyclopentadienyl and trimethylsilyl groups suggests high solubility in nonpolar and weakly polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar and protic solvents.

Table of Predicted Solubility:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High | Van der Waals forces between the nonpolar solute and solvent are favorable. |

| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-stacking and van der Waals interactions. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact weakly with the silicon atom, but the overall nonpolar character dominates. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The significant dipole moment of these solvents makes them less compatible with the nonpolar solute. |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network of the solvent is difficult for the nonpolar solute to disrupt. |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this nonpolar compound.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

-

After shaking, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Separation:

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the solute.

-